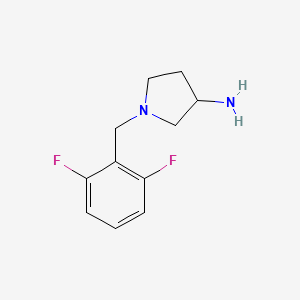

1-(2,6-Difluorobenzyl)pyrrolidin-3-amine

CAS No.: 1248239-21-5

Cat. No.: VC2854411

Molecular Formula: C11H14F2N2

Molecular Weight: 212.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1248239-21-5 |

|---|---|

| Molecular Formula | C11H14F2N2 |

| Molecular Weight | 212.24 g/mol |

| IUPAC Name | 1-[(2,6-difluorophenyl)methyl]pyrrolidin-3-amine |

| Standard InChI | InChI=1S/C11H14F2N2/c12-10-2-1-3-11(13)9(10)7-15-5-4-8(14)6-15/h1-3,8H,4-7,14H2 |

| Standard InChI Key | WGGZDWMOHFVBHY-UHFFFAOYSA-N |

| SMILES | C1CN(CC1N)CC2=C(C=CC=C2F)F |

| Canonical SMILES | C1CN(CC1N)CC2=C(C=CC=C2F)F |

Introduction

Structural Characteristics and Properties

1-(2,6-Difluorobenzyl)pyrrolidin-3-amine consists of a pyrrolidine ring with an amino group at the 3-position and a 2,6-difluorobenzyl group attached to the nitrogen atom of the pyrrolidine ring. The presence of two fluorine atoms at the 2 and 6 positions of the benzyl group likely confers unique physicochemical properties to the molecule, including enhanced metabolic stability and altered binding affinities to biological targets .

Physical Properties

Based on structural analysis and comparison with similar compounds, the following physical properties can be attributed to 1-(2,6-Difluorobenzyl)pyrrolidin-3-amine:

| Property | Value | Basis of Estimation |

|---|---|---|

| Molecular Formula | C₁₁H₁₄F₂N₂ | Derived from structure |

| Molecular Weight | Approximately 212.24 g/mol | Calculated from molecular formula |

| Physical State | Likely solid at room temperature | Based on similar compounds |

| Solubility | Likely soluble in organic solvents, less soluble in water | Based on polarity and structure |

| LogP | Estimated 1.5-2.5 | Based on similar pyrrolidine structures |

Chemical Reactivity

The chemical reactivity of 1-(2,6-Difluorobenzyl)pyrrolidin-3-amine is primarily determined by its functional groups:

Synthesis Methodologies

General Synthetic Approaches

The synthesis of 1-(2,6-Difluorobenzyl)pyrrolidin-3-amine likely follows similar routes to those established for related pyrrolidine derivatives. Based on synthetic methodologies described for analogous compounds, several potential synthetic routes can be proposed:

Route via Pyrrolidine Functionalization

A viable synthetic approach might involve:

-

Starting with a suitably protected 3-aminopyrrolidine

-

N-alkylation with 2,6-difluorobenzyl halide

-

Deprotection of the amine group

This approach is similar to synthetic methods used for related pyrrolidine derivatives, including those containing difluorobenzyl groups .

| Receptor Type | Interaction | Potential Therapeutic Relevance |

|---|---|---|

| Neuronal receptors | Potential modulation of neurotransmission | Neurological disorders |

| Enzyme binding sites | Possible enzyme inhibition | Metabolic diseases |

| Cell signaling mediators | Potential signal pathway modulation | Cancer and inflammatory conditions |

The presence of the difluorobenzyl group may enhance binding affinity to certain receptors by increasing lipophilicity and providing opportunities for π-π interactions with aromatic amino acid residues in protein binding pockets.

Structure-Activity Relationships

Role of the Difluorobenzyl Group

The 2,6-difluorobenzyl group likely contributes significantly to the biological activity and physicochemical properties of the compound:

-

The fluorine atoms may enhance metabolic stability by blocking potential sites of oxidative metabolism

-

The fluorine substituents can modify the electronic properties of the benzyl group, potentially altering binding interactions

-

The presence of fluorine atoms may increase lipophilicity and membrane permeability

X-ray crystal structures of related fluorine-containing inhibitors bound to nNOS have provided insights into the effects of fluorine atoms on binding interactions .

Comparison with Structural Analogs

Table 4.1: Comparison of 1-(2,6-Difluorobenzyl)pyrrolidin-3-amine with Related Compounds

| Compound | Structural Differences | Potential Impact on Activity |

|---|---|---|

| N-(1-(2,6-difluorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine | Contains additional isoquinoline-5-amine group | Likely different receptor selectivity profile |

| 4-Amino-1-(2,6-difluorobenzyl)pyrrolidin-2-one | Contains a pyrrolidin-2-one instead of pyrrolidine | May have altered pharmacokinetic properties |

| 1-(4-fluorophenyl)methyl)pyrrolidin-3-amine | Different fluorine substitution pattern | Likely different binding affinity and selectivity |

The particular arrangement of functional groups in 1-(2,6-Difluorobenzyl)pyrrolidin-3-amine provides a unique pharmacophore that may interact specifically with biological targets, distinguishing it from similar compounds.

Pharmacokinetic Considerations

Absorption and Distribution

The physicochemical properties of 1-(2,6-Difluorobenzyl)pyrrolidin-3-amine suggest:

-

Moderate to good oral bioavailability, depending on solubility and permeability characteristics

-

Ability to cross biological membranes, potentially including the blood-brain barrier, which would be relevant for neurological applications

-

Distribution patterns likely influenced by the balance of lipophilic (difluorobenzyl) and hydrophilic (amine) groups

Metabolism and Elimination

The metabolic fate of 1-(2,6-Difluorobenzyl)pyrrolidin-3-amine would likely involve:

-

N-dealkylation of the pyrrolidine nitrogen

-

Oxidation of the amine group

-

Hydroxylation of the pyrrolidine ring

The difluoro substitution pattern on the benzyl group may protect against metabolic degradation at these positions, potentially extending the half-life of the compound compared to non-fluorinated analogs.

Current Research Status and Future Directions

Research Gaps

Several areas require further investigation to fully understand the potential of 1-(2,6-Difluorobenzyl)pyrrolidin-3-amine:

-

Comprehensive pharmacological profiling to determine receptor binding affinities

-

Metabolic stability studies to assess in vivo half-life

-

Structure-activity relationship studies to optimize biological activity

-

Toxicological evaluation to determine safety profile

Synthetic Challenges and Opportunities

The synthesis of pure 1-(2,6-Difluorobenzyl)pyrrolidin-3-amine, particularly in stereochemically defined form, presents both challenges and opportunities:

-

Development of efficient stereoselective synthesis methods

-

Exploration of green chemistry approaches to improve sustainability

-

Scale-up considerations for potential pharmaceutical applications

Analytical Methods for Characterization

Spectroscopic Identification

Characterization of 1-(2,6-Difluorobenzyl)pyrrolidin-3-amine would typically involve:

-

Nuclear Magnetic Resonance (NMR) spectroscopy:

-

¹H NMR for proton environments

-

¹³C NMR for carbon environments

-

¹⁹F NMR specifically for the fluorine atoms

-

-

Mass Spectrometry:

-

Likely molecular ion peak around m/z 212

-

Characteristic fragmentation patterns including loss of the difluorobenzyl group

-

-

Infrared Spectroscopy:

-

Characteristic N-H stretching bands for the primary amine

-

C-F stretching bands for the difluoro substituents

-

Chromatographic Analysis

For purity determination and quantitative analysis:

-

High-Performance Liquid Chromatography (HPLC)

-

Gas Chromatography (GC), particularly if derivatized

-

Thin-Layer Chromatography (TLC) for reaction monitoring

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume